

Application Note: Quantitative Analysis of Echitaminic Acid using HPLC-MS

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Compound of Interest

Compound Name: Echitaminic acid

Cat. No.: B12380912

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Echitaminic acid (C₂₁H₂₆N₂O₄, MW: 370.44) is a natural compound with potential pharmacological significance.^[1] Accurate and sensitive quantification of **echitaminic acid** in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed protocol for the analysis of **echitaminic acid** using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is designed to be robust and sensitive, making it suitable for a range of research and development applications. While specific fragmentation patterns for **echitaminic acid** are not widely published, this protocol is based on established principles for the analysis of organic acids and similar natural products.^{[2][3][4]}

Data Presentation

The following table summarizes the proposed quantitative parameters for the HPLC-MS analysis of **echitaminic acid**. These parameters are theoretical and should be optimized during method development.

Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Echitaminic Acid	~ 4.5	371.19 [M+H] ⁺	325.18	269.16

Experimental Protocols

1. Materials and Reagents

- **Echitaminic acid** reference standard (Purity $\geq 98\%$)[1]
- HPLC-grade acetonitrile
- HPLC-grade methanol
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 M Ω ·cm)
- Microcentrifuge tubes (1.5 mL)
- Syringe filters (0.22 μ m)

2. Standard Solution Preparation

- **Primary Stock Solution (1 mg/mL):** Accurately weigh 1 mg of **echitaminic acid** reference standard and dissolve it in 1 mL of methanol to obtain a 1 mg/mL primary stock solution.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. The concentration range for the calibration curve should be selected based on the expected concentration of **echitaminic acid** in the samples (e.g., 1 ng/mL to 1000 ng/mL).

3. Sample Preparation

- **Liquid Samples (e.g., plasma, urine):**
 - To 100 μ L of the liquid sample, add 300 μ L of cold acetonitrile containing an internal standard (if available) to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 13,000 rpm for 10 minutes at 4°C.

- Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
- Solid Samples (e.g., tissue homogenate, plant extract):
 - Homogenize the solid sample in a suitable solvent (e.g., methanol or a buffer).
 - Perform a liquid-liquid or solid-phase extraction to isolate the analyte of interest. The choice of extraction method will depend on the sample matrix and should be optimized.
 - Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of the mobile phase starting composition.
 - Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-MS Method

- HPLC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for the separation of organic acids.[\[5\]](#)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Program:

Time (min)	%B
0.0	5
1.0	5
8.0	95
10.0	95
10.1	5

| 15.0 | 5 |

- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 350°C
 - Desolvation Gas Flow: 800 L/hr

- MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Echitaminic Acid	371.19	325.18	15

| **Echitaminic Acid** | 371.19 | 269.16 | 25 |

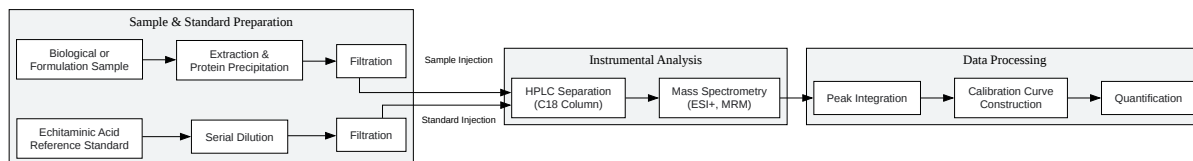
5. Data Analysis

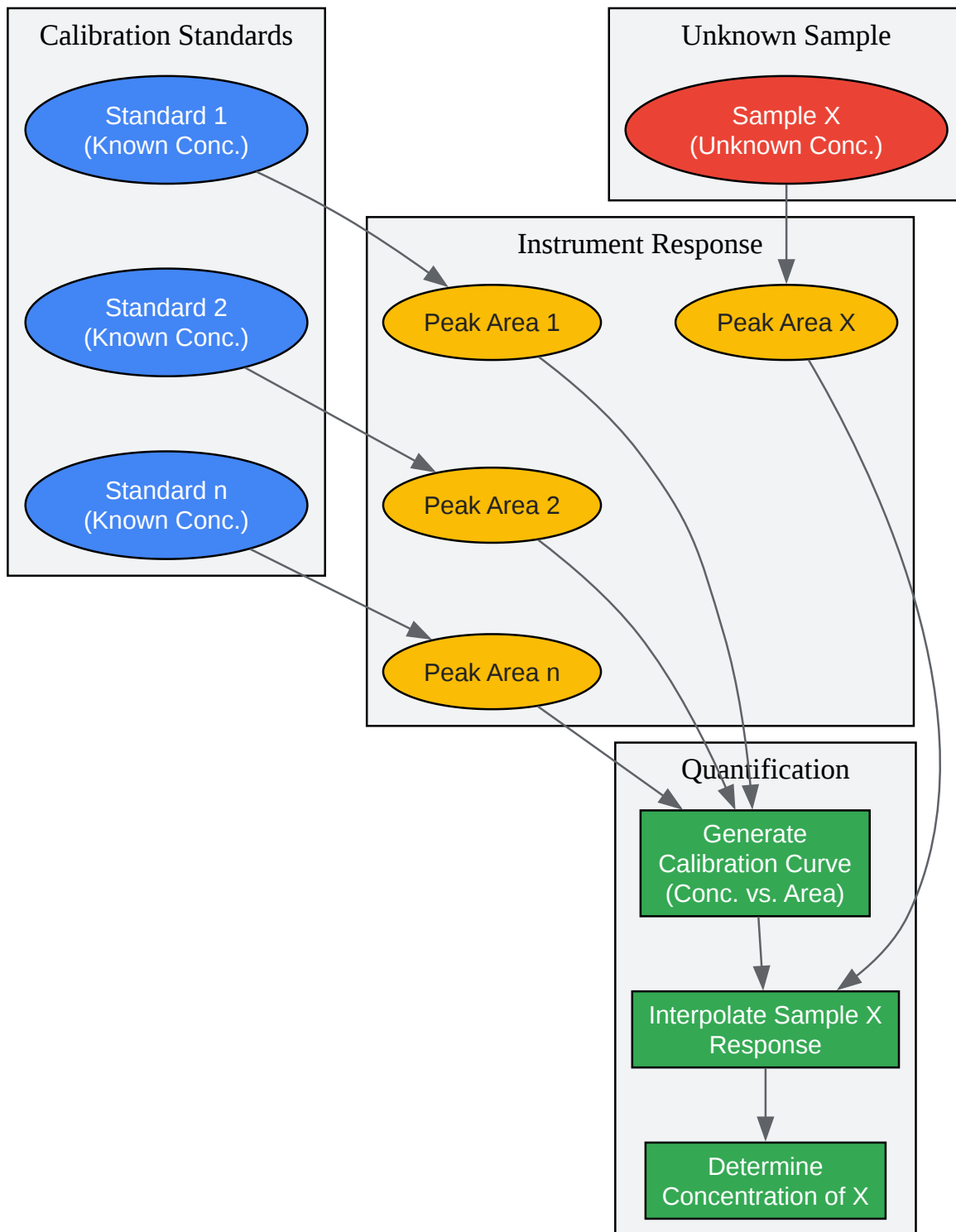
- Create a calibration curve by plotting the peak area of the **echitaminic acid** standards against their corresponding concentrations.

- Perform a linear regression analysis of the calibration curve to obtain the equation of the line and the correlation coefficient (r^2). An r^2 value > 0.99 is generally considered acceptable.
- Quantify the concentration of **echitaminic acid** in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow





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